4-Hydroxy Darunavir
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Overview
Description
4-Hydroxy Darunavir is a derivative of Darunavir, an antiretroviral medication used to treat and prevent human immunodeficiency virus (HIV) infection. Darunavir is a protease inhibitor that works by blocking the activity of HIV protease, an enzyme that HIV needs to replicate . The addition of a hydroxyl group to Darunavir enhances its solubility and potentially its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Darunavir involves the hydroxylation of Darunavir. This can be achieved through various chemical reactions, including:
Hydroxylation using Oxidizing Agents: One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.
Enzymatic Hydroxylation: Biocatalytic methods using enzymes like cytochrome P450 can also be employed for the selective hydroxylation of Darunavir.
Industrial Production Methods: The industrial production of this compound follows a robust and scalable process. This includes multiple isolation and drying steps to ensure high purity and yield. The process is designed to minimize impurities and optimize the overall yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Darunavir undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Darunavir.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Darunavir.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy Darunavir has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential to enhance the solubility and bioavailability of Darunavir.
Medicine: Explored for its improved pharmacokinetic properties, which may lead to better therapeutic outcomes in HIV treatment.
Industry: Utilized in the development of new antiretroviral formulations with enhanced properties.
Mechanism of Action
4-Hydroxy Darunavir exerts its effects by inhibiting the HIV protease enzyme. The hydroxyl group enhances its binding affinity to the enzyme, leading to more effective inhibition. This prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles .
Comparison with Similar Compounds
Darunavir: The parent compound, used widely in HIV treatment.
Tipranavir: Another protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with other protease inhibitors to enhance their effects.
Uniqueness: 4-Hydroxy Darunavir is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic properties. This modification may lead to improved therapeutic outcomes compared to other protease inhibitors .
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)21-9-5-19(28)6-10-21)15-24(32)23(13-18-3-7-20(31)8-4-18)29-27(33)38-25-16-37-26-22(25)11-12-36-26/h3-10,17,22-26,31-32H,11-16,28H2,1-2H3,(H,29,33)/t22-,23-,24+,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQVQNQWAPHMDK-HEXNFIEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=C(C=C1)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=C(C=C1)O)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313682-97-2 |
Source
|
Record name | Darunavir metabolite M33 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((1S,2R)-3-(((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)-2-HYDROXY-1-((4-HYDROXYPHENYL)METHYL)PROPYL)CARBAMIC ACID (3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q845QZT4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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